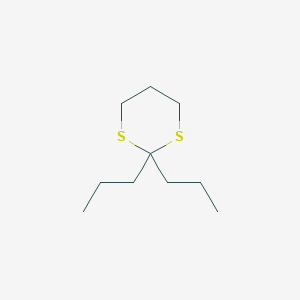
2,2-Dipropyl-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dipropyl-1,3-dithiane is an organosulfur compound belonging to the dithiane family. Dithianes are heterocyclic compounds characterized by a cyclohexane core structure where two methylene bridges are replaced by sulfur atoms. This specific compound, this compound, is known for its stability and unique chemical properties, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dipropyl-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with propionaldehyde under acidic conditions. The reaction typically involves the removal of water to drive the formation of the dithiane ring. Commonly used acids include hydrochloric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water and the use of efficient catalysts to ensure high yields and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the removal of water and improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dipropyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to the corresponding dithiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding dithiol.
Substitution: Various substituted dithianes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dipropyl-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiane ring can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2-Dipropyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can undergo deprotonation to form a nucleophilic species that can react with electrophiles, or it can be activated by electrophiles to form reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: Similar in structure but lacks the propyl groups. It is commonly used as a protecting group for carbonyl compounds.
1,4-Dithiane: Another isomer with sulfur atoms at different positions. It has different reactivity and applications compared to 1,3-dithiane.
2,2-Diphenyl-1,3-dithiane: Similar structure but with phenyl groups instead of propyl groups. It has different physical and chemical properties due to the presence of aromatic rings.
Uniqueness: 2,2-Dipropyl-1,3-dithiane is unique due to the presence of propyl groups, which influence its reactivity and stability. The propyl groups provide steric hindrance, making it less prone to certain reactions compared to its unsubstituted counterparts. This makes it a valuable compound in specific synthetic applications where controlled reactivity is desired.
Eigenschaften
CAS-Nummer |
79032-15-8 |
|---|---|
Molekularformel |
C10H20S2 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
2,2-dipropyl-1,3-dithiane |
InChI |
InChI=1S/C10H20S2/c1-3-6-10(7-4-2)11-8-5-9-12-10/h3-9H2,1-2H3 |
InChI-Schlüssel |
URCWQOAUMKRWJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(SCCCS1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)
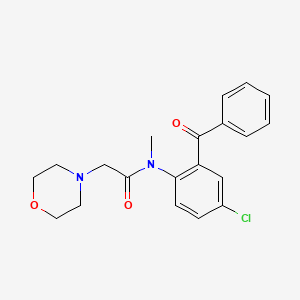

![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
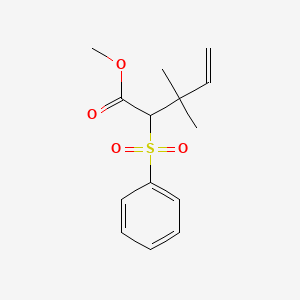
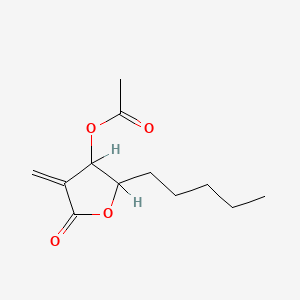

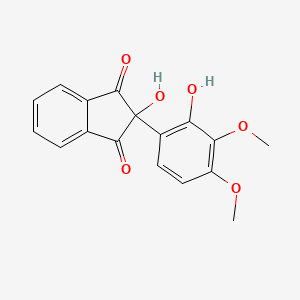
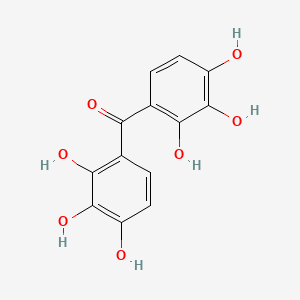
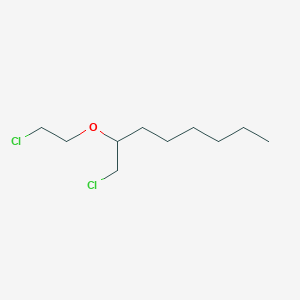
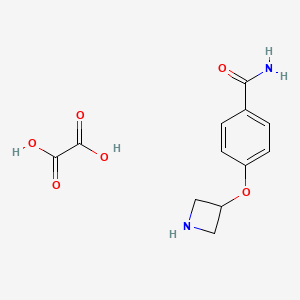
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)

![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
